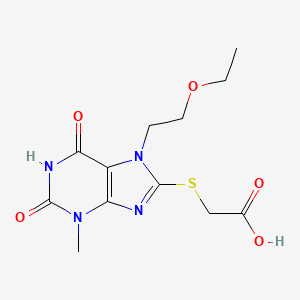

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of acetic acid, with a complex purine structure attached via a sulfur atom . Purines are a group of organic compounds, which includes substances such as caffeine and DNA nucleotides. The ethoxyethyl group suggests the presence of an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of a purine ring, an ether linkage, and a thioacetic acid group. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For instance, thioacetic acid is a yellow liquid with a strong thiol-like odor . The presence of an ether linkage might influence its solubility .科学的研究の応用

Crystallography and Structural Analysis

The esterification reactions involving similar compounds reveal intricate details about their crystal structures, showcasing how specific functional groups' presence, such as ethoxycarbonyl and hydroxy groups, affect the overall molecular conformation and stability through hydrogen-bond networks. These insights are crucial for understanding the physical properties and reactivity of such compounds (Kowiel et al., 2012).

Synthesis Methodologies

Research has detailed the synthesis of various heterobifunctional reagents, including those with polyoxyethylene-based chains, aimed at linking peptides to liposomal constructs for immunization applications. This synthesis approach emphasizes the utility of such compounds in creating bioconjugates for biomedical research, where the spacer arms introduced provide good accessibility and reduced intrinsic immunogenicity, beneficial for synthetic vaccination formulations (Frisch et al., 1996).

Application in Anticancer Research

Compounds structurally related to the queried chemical have been designed and synthesized as olomoucine analogues, showing promising anticancer activity. These studies demonstrate the potential of such molecules in developing new anticancer therapeutics, leveraging their ability to inhibit cell proliferation in human breast cancer cell lines (Hayallah, 2017).

Bioconjugation and Drug Delivery

The creation of heterobifunctional cross-linking agents using similar compounds for conjugating peptides to liposomes indicates their importance in drug delivery research. This area focuses on enhancing the immunogenicity of synthetic peptides by ensuring their effective presentation to the immune system, thereby improving the potential of liposomal constructs as vaccine carriers (Frisch et al., 1996).

特性

IUPAC Name |

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O5S/c1-3-21-5-4-16-8-9(13-12(16)22-6-7(17)18)15(2)11(20)14-10(8)19/h3-6H2,1-2H3,(H,17,18)(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAWFJZESNDILR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)

![7-Fluoro-2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2640589.png)

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)

![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)

![1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B2640606.png)

![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)